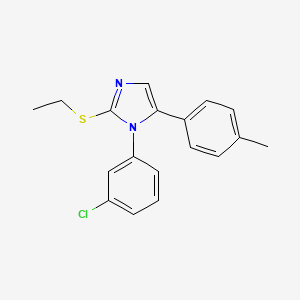

1-(3-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(3-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole” is a type of imidazole derivative. Imidazoles are a type of heterocyclic aromatic organic compound that consists of a five-membered ring with two non-adjacent nitrogen atoms. They are a key component in many biologically important molecules .

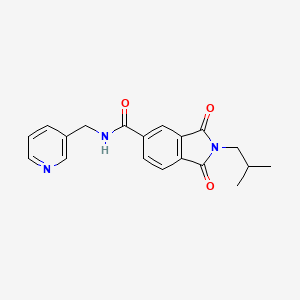

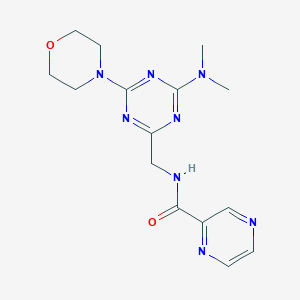

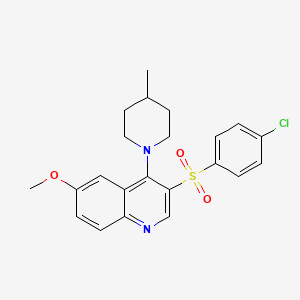

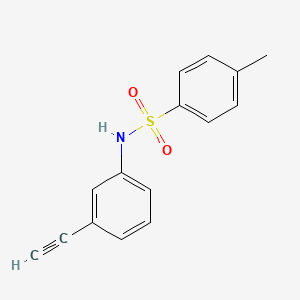

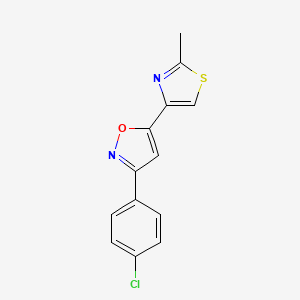

Molecular Structure Analysis

The molecular structure of this compound would consist of an imidazole ring substituted with a 3-chlorophenyl group at the 1-position, an ethylthio group at the 2-position, and a p-tolyl group at the 5-position .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the imidazole ring, phenyl groups, and ethylthio group would likely contribute to its polarity, solubility, and reactivity .Aplicaciones Científicas De Investigación

- 1-(3-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole has demonstrated potent antifungal properties. It inhibits the growth of fungal pathogens by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes. Researchers explore its potential as a therapeutic agent against fungal infections, including candidiasis and dermatophytosis .

- Studies have investigated the anticancer effects of this compound. It appears to inhibit cancer cell proliferation by disrupting cell cycle progression and inducing apoptosis. Researchers explore its use in combination with other chemotherapeutic agents to enhance treatment efficacy .

- The sulfur atom in the ethylthio group allows 1-(3-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole to act as a metal ion chelator. It can bind to transition metal ions, affecting their bioavailability and potentially influencing cellular processes. Researchers study its metal-binding properties for applications in metal detoxification or targeted drug delivery .

- The compound exhibits antioxidant activity by scavenging free radicals and protecting cells from oxidative stress. Researchers investigate its potential as a natural antioxidant in food preservation or as a protective agent against oxidative damage in biological systems .

- 1-(3-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole may modulate inflammatory responses. It inhibits pro-inflammatory cytokines and enzymes, suggesting its use in managing inflammatory conditions such as arthritis or inflammatory bowel diseases .

- The compound’s unique structure makes it an interesting candidate for pesticide development. Researchers explore its insecticidal or fungicidal properties, aiming to create environmentally friendly alternatives to conventional pesticides .

Antifungal Activity

Anticancer Potential

Metal Ion Chelation

Antioxidant Properties

Anti-inflammatory Effects

Pesticide Development

Mecanismo De Acción

Direcciones Futuras

The future directions for this compound would likely depend on its intended use or biological activity. Given the wide range of activities exhibited by imidazole derivatives, there could be many potential applications for this compound in fields such as medicinal chemistry, drug discovery, and organic synthesis .

Propiedades

IUPAC Name |

1-(3-chlorophenyl)-2-ethylsulfanyl-5-(4-methylphenyl)imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2S/c1-3-22-18-20-12-17(14-9-7-13(2)8-10-14)21(18)16-6-4-5-15(19)11-16/h4-12H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLMRJQHYJSJGAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[1,7-dimethyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2656366.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(diethylamino)ethyl)oxalamide](/img/structure/B2656367.png)

![N-(2-chloro-4-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2656373.png)

![Ethyl 4-[3-(2-chlorophenyl)-2-cyanoprop-2-enamido]benzoate](/img/structure/B2656374.png)